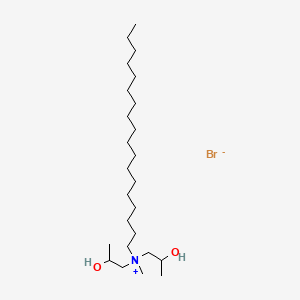
Bis(2-hydroxypropyl)methyloctadecylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxypropyl)methyloctadecylammonium bromide: is a quaternary ammonium compound with the chemical formula C25H54BrNO2 and a molecular weight of 480.60576 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)methyloctadecylammonium bromide typically involves the reaction of octadecylamine with 2-chloropropanol in the presence of a base, followed by quaternization with methyl bromide . The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide is used to neutralize the reaction mixture.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of octadecylamine and 2-chloropropanol.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to purify the final product.
化学反応の分析
Types of Reactions: Bis(2-hydroxypropyl)methyloctadecylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Azides, cyanides, or other substituted derivatives.
科学的研究の応用
Chemistry: Bis(2-hydroxypropyl)methyloctadecylammonium bromide is used as a surfactant in chemical reactions to stabilize emulsions and enhance reaction rates .
Biology: In biological research, it is used to study cell membrane interactions and as a component in the formulation of liposomes for drug delivery .
Medicine: The compound is explored for its potential in antimicrobial formulations due to its ability to disrupt microbial cell membranes .
Industry: It is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties .
作用機序
The mechanism of action of bis(2-hydroxypropyl)methyloctadecylammonium bromide involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and leading to cell lysis . This property is particularly useful in antimicrobial applications, where it targets microbial cell membranes.
類似化合物との比較
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide (DTAB): A shorter-chain analogue with similar applications in surfactant chemistry.
Uniqueness: Bis(2-hydroxypropyl)methyloctadecylammonium bromide is unique due to its dual hydroxypropyl groups, which enhance its solubility and interaction with biological membranes compared to other quaternary ammonium compounds .
特性
CAS番号 |
94160-21-1 |
|---|---|
分子式 |
C25H54BrNO2 |
分子量 |
480.6 g/mol |
IUPAC名 |
bis(2-hydroxypropyl)-methyl-octadecylazanium;bromide |
InChI |
InChI=1S/C25H54NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,22-24(2)27)23-25(3)28;/h24-25,27-28H,5-23H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
KMUHMZLSPVOJTD-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CC(C)O)CC(C)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















